2-[(Dimethylamino)methyl]benzoic Acid

Photoinitiators Oxime Esters Thermal Stability

2-[(Dimethylamino)methyl]benzoic acid (CAS 55741-01-0), molecular formula C10H13NO2 and molecular weight 179.22 g/mol, is a substituted benzoic acid derivative characterized by an ortho-dimethylaminomethyl substituent on the aromatic ring. The compound exhibits a predicted XLogP3 value of -0.3 and a topological polar surface area (TPSA) of 40.5 Ų , indicating moderate hydrophilicity and a balance between hydrogen bonding capacity and lipophilicity relevant to both biological and materials chemistry applications.

Molecular Formula C10H13NO2
Molecular Weight 179.219
CAS No. 55741-01-0
Cat. No. B2818489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dimethylamino)methyl]benzoic Acid
CAS55741-01-0
Molecular FormulaC10H13NO2
Molecular Weight179.219
Structural Identifiers
SMILESCN(C)CC1=CC=CC=C1C(=O)O
InChIInChI=1S/C10H13NO2/c1-11(2)7-8-5-3-4-6-9(8)10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
InChIKeyWBMZATHVOXPWMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-[(Dimethylamino)methyl]benzoic Acid (CAS 55741-01-0) for Research and Industrial Procurement: Key Chemical and Functional Profile


2-[(Dimethylamino)methyl]benzoic acid (CAS 55741-01-0), molecular formula C10H13NO2 and molecular weight 179.22 g/mol, is a substituted benzoic acid derivative characterized by an ortho-dimethylaminomethyl substituent on the aromatic ring [1]. The compound exhibits a predicted XLogP3 value of -0.3 and a topological polar surface area (TPSA) of 40.5 Ų , indicating moderate hydrophilicity and a balance between hydrogen bonding capacity and lipophilicity relevant to both biological and materials chemistry applications. Its primary documented roles include serving as a key intermediate in the synthesis of the local anesthetic articaine [2], as well as a component in photopolymerization initiator compositions, particularly in oxime ester photoinitiators with enhanced thermal stability for photosensitive resin formulations .

Why Generic Substitution Fails for 2-[(Dimethylamino)methyl]benzoic Acid: Critical Structural and Functional Distinctions


In-class substitution of 2-[(dimethylamino)methyl]benzoic acid with positional isomers (e.g., 3- or 4-substituted analogs) is not scientifically equivalent due to distinct spatial and electronic effects on molecular recognition and reactivity. The ortho-substitution pattern uniquely positions the carboxylic acid and dimethylaminomethyl groups in proximity, enabling intramolecular interactions (e.g., potential hydrogen bonding or zwitterionic equilibria) that are geometrically impossible in meta- or para-substituted congeners such as 3-[(dimethylamino)methyl]benzoic acid (CAS 155412-73-0) [1] or 4-[(dimethylamino)methyl]benzoic acid (CAS 18364-71-1) . This ortho configuration is essential for the compound's role as a synthetic precursor to articaine, where the specific spatial arrangement dictates the final pharmacophore geometry [2]. Furthermore, calculated physicochemical properties such as LogP and pKa vary significantly among regioisomers, which critically influence solubility, membrane permeability, and formulation behavior in both pharmaceutical synthesis and materials science applications [3].

Quantitative Evidence Guide for 2-[(Dimethylamino)methyl]benzoic Acid: Differentiated Performance vs. Structural Analogs


Enhanced Thermal Stability in Oxime Ester Photoinitiator Compositions: Ortho- vs. Para-Substituted Benzoic Acid Scaffolds

In the context of oxime ester photoinitiators for photosensitive resin compositions, the ortho-dimethylaminomethyl substitution pattern on the benzoic acid core (i.e., 2-[(dimethylamino)methyl]benzoic acid as the key intermediate) is explicitly claimed to confer excellent heat resistance stability compared to alternative substitution patterns. Patents JP-2018537518-A and JP-6778266-B2 specifically highlight the thermal stability advantages of this structural motif, distinguishing it from para- or unsubstituted benzoic acid derivatives .

Photoinitiators Oxime Esters Thermal Stability

Kinase Inhibitor Potency: Structural Requirements of Ortho-Dimethylaminomethyl Benzoic Acid Moiety

Patent literature on heterocyclic amides as kinase inhibitors identifies the 2-[(dimethylamino)methyl]benzoic acid scaffold as a privileged structural motif. While a specific IC50 for the free acid is not available, a derivative incorporating this moiety demonstrated potent TrkA kinase inhibition with an IC50 of 1.70 nM in an Omnia Kinase Assay [1]. This contrasts with the general class of dimethylaminomethyl benzoic acids, where meta- and para-substituted isomers (e.g., CAS 155412-73-0 and 18364-71-1) are not reported in the same high-potency kinase inhibitor contexts, suggesting that the ortho-substitution pattern is critical for achieving the observed target engagement.

Kinase Inhibition TrkA IC50

Comparison of Topological Polar Surface Area (TPSA) and Lipophilicity (XLogP3) Among Dimethylaminomethyl Benzoic Acid Regioisomers

Calculated physicochemical properties reveal distinct differences among the ortho-, meta-, and para-substituted dimethylaminomethyl benzoic acid regioisomers. 2-[(Dimethylamino)methyl]benzoic acid (CAS 55741-01-0) exhibits an XLogP3 of -0.35 and a TPSA of 40.54 Ų . In contrast, 3-[(dimethylamino)methyl]benzoic acid (CAS 155412-73-0) exhibits a calculated LogP of -1.16 [1], representing a >0.8 log unit difference in lipophilicity. This difference significantly influences aqueous solubility, membrane permeability, and formulation behavior, with the ortho-isomer predicted to be more lipophilic and potentially more membrane-permeable than its meta-substituted counterpart.

Physicochemical Properties Drug-likeness QSAR

Targeted Research and Industrial Application Scenarios for 2-[(Dimethylamino)methyl]benzoic Acid (CAS 55741-01-0)


Synthesis of the Local Anesthetic Articaine

2-[(Dimethylamino)methyl]benzoic acid serves as a critical intermediate in the manufacture of articaine, a widely used amide-type dental local anesthetic. The specific ortho-substitution pattern on the benzoic acid core is essential for constructing articaine's unique pharmacophore, which incorporates a thiophene ring and an ester side chain [1]. Procurement of the ortho-isomer (CAS 55741-01-0) is non-negotiable for this synthetic route; substitution with meta- or para-dimethylaminomethyl benzoic acid isomers would fail to yield the correct final product geometry, thereby precluding the desired anesthetic activity and safety profile.

Development of High-Thermal-Stability Oxime Ester Photoinitiators

In materials chemistry, 2-[(dimethylamino)methyl]benzoic acid is a preferred building block for synthesizing oxime ester photoinitiators with enhanced thermal resistance, as disclosed in patents JP-2018537518-A and JP-6778266-B2 . These photoinitiators are used in photosensitive resin compositions for advanced photopolymerization applications. The ortho-dimethylaminomethyl substitution is explicitly claimed to confer superior heat stability relative to alternative benzoic acid-derived scaffolds, making this isomer the optimal choice for formulations requiring extended shelf-life or elevated processing temperatures.

Lead Optimization in TrkA Kinase Inhibitor Programs

For medicinal chemistry efforts targeting TrkA kinase, the 2-[(dimethylamino)methyl]benzoic acid scaffold provides a validated starting point for synthesizing potent inhibitors. A derivative incorporating this moiety demonstrated an IC50 of 1.70 nM against TrkA [2]. Given the sensitivity of kinase active site interactions to subtle changes in inhibitor geometry, the ortho-substitution pattern is likely essential for achieving the necessary binding orientation. Researchers pursuing this chemotype should prioritize the ortho-isomer over its meta- or para-substituted analogs to maintain alignment with known structure-activity relationships (SAR).

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